molecular formula C20H20N2O4 B6006709 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide

Cat. No. B6006709
M. Wt: 352.4 g/mol
InChI Key: YPSKEHHZEQEDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide, also known as OXA-23, is a carbapenemase enzyme that is produced by certain bacteria. Carbapenemases are enzymes that are responsible for the resistance of bacteria to carbapenem antibiotics, which are commonly used in the treatment of bacterial infections. OXA-23 is one of the most common carbapenemases that are produced by bacteria, and its prevalence has been increasing in recent years.

Mechanism of Action

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide is a beta-lactamase enzyme that hydrolyzes carbapenem antibiotics, rendering them ineffective against bacteria. The enzyme works by breaking the beta-lactam ring of the antibiotic, which is essential for its antibacterial activity. 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide is able to do this because it has a unique active site that is able to accommodate carbapenems and other beta-lactam antibiotics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide are related to its ability to hydrolyze carbapenem antibiotics. This results in the resistance of bacteria to these antibiotics, which can lead to the development of infections that are difficult to treat. 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide has also been shown to have a role in the virulence of certain bacteria, which can lead to more severe infections.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide in lab experiments include its well-characterized mechanism of action and its prevalence in certain bacteria. This makes it an ideal model system for studying antibiotic resistance and for developing new antibiotics. However, the limitations of using 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide include its potential toxicity and the need for specialized equipment and expertise to work with the enzyme.

Future Directions

For research on 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide include the development of new antibiotics that can overcome its resistance, the identification of new targets for antibiotics that are not affected by 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide, and the development of new methods for detecting and monitoring the prevalence of 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide in bacterial populations. Additionally, research on the evolution of antibiotic resistance in bacteria will continue to be an important area of study, with 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide serving as a model system for understanding this process.
In conclusion, 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide is an important carbapenemase enzyme that is responsible for antibiotic resistance in certain bacteria. Its well-characterized mechanism of action and prevalence in certain bacteria make it an ideal model system for studying antibiotic resistance and for developing new antibiotics. However, its potential toxicity and specialized requirements for working with the enzyme must be taken into consideration. Ongoing research on 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide and antibiotic resistance in bacteria will continue to be an important area of study in the future.

Synthesis Methods

The synthesis of 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide involves the cloning and expression of the gene that encodes for the enzyme in a bacterial host. The gene is then purified and the enzyme is produced in large quantities using recombinant DNA technology. The purified enzyme can be used for biochemical and physiological studies, as well as for the development of new antibiotics that can overcome the resistance caused by 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide has been the subject of extensive scientific research due to its role in antibiotic resistance. Studies have focused on understanding the mechanism of action of the enzyme, as well as on developing new antibiotics that can overcome its resistance. 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide has also been used as a model system for studying other carbapenemases and for understanding the evolution of antibiotic resistance in bacteria.

properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14(15-6-4-3-5-7-15)21-20(23)18-12-26-19(22-18)13-25-17-10-8-16(24-2)9-11-17/h3-12,14H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSKEHHZEQEDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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